Aspartic acid, dimethyl ester, L-
Description
L-Aspartic acid dimethyl ester (CAS: 6384-18-5; molecular formula: C₆H₁₁NO₄) is a diester derivative of the amino acid L-aspartic acid, where both carboxylic acid groups are esterified with methyl groups. It is a chiral compound with a single stereocenter and a molecular weight of 161.16 g/mol . The hydrochloride salt form (CAS: 32213-95-9) has a molar mass of 197.62 g/mol and a melting point of 116°C . This compound is widely utilized as a synthetic intermediate in organic chemistry and pharmacology, particularly in the preparation of glutamate transporter inhibitors and heterocyclic compounds . Its ester groups enhance lipophilicity, making it a versatile precursor for modifying solubility and reactivity in drug design .
Properties
CAS No. |
688-09-5 |
|---|---|
Molecular Formula |
C8H10F3NO5 |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
dimethyl 2-[(2,2,2-trifluoroacetyl)amino]butanedioate |
InChI |
InChI=1S/C8H10F3NO5/c1-16-5(13)3-4(6(14)17-2)12-7(15)8(9,10)11/h4H,3H2,1-2H3,(H,12,15) |
InChI Key |
BMMOKCXZISDJCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of L-Aspartic Acid
The most straightforward method involves reacting L-aspartic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the esterification of both α- and β-carboxylic acid groups. A typical protocol uses a 1:10 molar ratio of L-aspartic acid to methanol, refluxed at 65–70°C for 12–24 hours. The reaction proceeds via nucleophilic acyl substitution:
$$
\text{L-Aspartic acid} + 2\text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{L-Aspartic acid dimethyl ester} + 2\text{H}2\text{O}
$$
Yields typically range from 65–78%, with purity dependent on distillation or recrystallization steps. Excess methanol drives equilibrium toward ester formation, while molecular sieves can absorb water to improve efficiency.
Thionyl Chloride-Mediated Esterification
Alternative protocols employ thionyl chloride (SOCl₂) to activate carboxylic acid groups before methanol addition. In a representative procedure:
- L-Aspartic acid (1 equiv) reacts with SOCl₂ (2.2 equiv) at 0°C for 1 hour.
- Methanol (4 equiv) is added dropwise, and the mixture stirs at 20°C for 14 hours.
- The crude product is purified via vacuum distillation.
This method achieves 82–89% yield by converting reactive intermediates (acyl chlorides) to esters. However, SOCl₂ requires careful handling due to its corrosive nature and HCl/SO₂ byproduct generation.
Advanced Synthesis and Functionalization
N-Alkylation of Aspartic Acid Dimethyl Ester
Long-chain surfactants derive from N-alkylated derivatives. Source details a two-step process:
- Alkylation : Aspartic acid dimethyl ester hydrochloride reacts with alkyl bromides (e.g., dodecyl bromide) in acetonitrile with sodium bicarbonate.
- Saponification : The ester groups are hydrolyzed using NaOH/ethanol, yielding dicarboxylate salts.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Reaction Time | 12–14 hours |
| Base | NaHCO₃ (2 equiv) |
| Yield | 45–60% |
This route produces amphiphilic compounds for detergent applications, with NMR confirming >95% purity.
Microwave-Assisted Esterification
Emerging techniques utilize microwave irradiation to reduce reaction times. Preliminary data suggest 30-minute runs at 100°C achieve 74% yield using H₂SO₄ catalyst, though scalability remains under investigation.
Reaction Optimization and Kinetic Analysis
Solvent Effects on Esterification Efficiency
Comparative studies in aprotic solvents (Table 1) reveal dichloromethane and acetonitrile optimize steric accessibility for ester bond formation.
Table 1: Solvent Impact on Esterification Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Methanol | 32.7 | 68 |
| Acetonitrile | 37.5 | 85 |
| Dichloromethane | 8.9 | 79 |
| THF | 7.5 | 62 |
Polar aprotic solvents stabilize transition states, while methanol’s nucleophilicity competes with esterification.
Catalytic Innovations
Biopolymers like chitosan-supported sulfonic acids achieve 81% yield in 8 hours, offering recyclability and reduced waste. Enzyme-catalyzed methods (e.g., lipase B from Candida antarctica) show promise for enantioselective synthesis but require longer durations (48–72 hours).
Purification and Characterization
Distillation and Recrystallization
Vacuum distillation (80–85°C at 15 mmHg) isolates the ester from unreacted methanol. Recrystallization from ethanol/water (3:1 v/v) yields colorless crystals with ≥98% purity (HPLC).
Spectroscopic Confirmation
- ν(C=O) : 1745 cm⁻¹ (ester)
- ν(N-H) : 3350 cm⁻¹ (amide, if acetylated)
¹H NMR (400 MHz, CDCl₃):
Industrial-Scale Production Challenges
Byproduct Management
Dimethyl sulfate formation occurs if excess methanol reacts with sulfuric acid. Neutralization with NaHCO₃ post-reaction minimizes this risk.
Environmental Considerations
Green chemistry approaches replace H₂SO₄ with ion-exchange resins or recover methanol via distillation. Lifecycle assessments indicate a 37% reduction in carbon footprint compared to traditional methods.
Chemical Reactions Analysis
Aspartic acid, dimethyl ester, L- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Aspartic acid, dimethyl ester, L- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for peptides and proteins in biochemical studies.
Medicine: This compound is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is employed in the production of agrochemicals, dyestuffs, and other industrial chemicals
Mechanism of Action
The mechanism of action of aspartic acid, dimethyl ester, L- involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release aspartic acid, which then participates in metabolic pathways such as the urea cycle, gluconeogenesis, and neurotransmission. The ester groups facilitate its transport and absorption in biological systems .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Diethyl and tert-butyl esters exhibit higher lipophilicity than dimethyl esters, influencing their membrane permeability and pharmacokinetics .
- Hydrolysis Rates : Dimethyl esters hydrolyze faster than diethyl or tert-butyl esters due to reduced steric hindrance .
Commercial and Industrial Relevance
- Availability : Dimethyl ester hydrochloride is commercially available in gram-to-kilogram scales (e.g., Carl Roth: €579.45/50 g) , whereas di-tert-butyl esters are less common due to specialized synthetic requirements .
- Purity Standards: Dimethyl ester derivatives are typically >97% pure (HPLC), whereas mono-esters like 1-methyl aspartate require resolution via chiral chromatography .
Data Tables
Table 1: Hydrolysis Rates of Aspartic Acid Esters
Table 2: Pharmacological Profiles of Key Derivatives
| Compound | Target | IC₅₀ (μM) | Selectivity | Application | Reference |
|---|---|---|---|---|---|
| L-β-Benzylaspartate | EAAT3 | 0.8 | 10-fold vs. EAAT1 | Neurotransporter inhibitor | |
| Aspartame | Taste receptors | - | Sweetness enhancer | Food additive |
Q & A
Q. Key Considerations :
- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC to ensure complete esterification.
How can researchers characterize the enantiomeric purity and structural integrity of L-aspartic acid dimethyl ester?
Methodological Answer:
Characterization requires a combination of analytical techniques:
- Specific Rotation : For L-aspartic acid dimethyl ester hydrochloride, measure [α]D in methanol (e.g., +14.7° to +14.9° at c = 1) to confirm optical activity .
- Chiral HPLC : Resolve enantiomers using chiral columns (e.g., Chiralpak® IA) with mobile phases like hexane/isopropanol to detect racemization .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 197.62 g/mol for the hydrochloride salt) and fragmentation patterns .
- 1H/13C NMR : Verify ester methyl groups (δ ~3.6–3.8 ppm for -OCH₃) and backbone chirality .
Q. Experimental Design :
- Use electrophysiological assays (patch-clamp) to measure ion flux in neuronal cells treated with ester derivatives.
- Validate results against negative controls (e.g., D-enantiomers) to confirm stereospecific effects .
How does the choice of ester protecting group influence the stability of L-aspartic acid derivatives?
Methodological Answer:
Stability varies with the ester group:
- Methyl Esters : Hydrolyze rapidly under basic conditions but are stable at room temperature (RT) for short-term storage .
- tert-Butyl Esters : Resist hydrolysis under acidic conditions but require cold storage (2–8°C) for long-term stability .
- Benzyl Esters : Stable under neutral conditions but require catalytic hydrogenation for deprotection .
Q. Storage Recommendations :
| Ester Type | Storage Conditions | Reference |
|---|---|---|
| Dimethyl (HCl) | RT, desiccated | |
| tert-Butyl | 2–8°C, under N₂ | |
| Benzyl | -20°C, inert atmosphere |
How should researchers resolve contradictions in literature data on ester hydrolysis rates?
Methodological Answer:
Conflicting hydrolysis data often arise from variations in experimental conditions. To resolve:
Reproduce Key Experiments : Follow documented protocols (e.g., pH, temperature) from primary sources .
Control Variables : Standardize solvent systems (e.g., 0.1 M HCl vs. phosphate buffer) to isolate hydrolysis mechanisms .
Cross-Validate with Modern Techniques : Use LC-MS to quantify hydrolysis products and compare kinetics across studies .
Case Example :
A study reporting faster hydrolysis of methyl esters in methanol versus slower rates in THF highlights the solvent’s role. Researchers should pre-screen solvents for compatibility with their target applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
